

Application Note & Experimental Protocol: Synthesis of 4- [(Cyclopropylamino)sulfonyl]benzoic Acid

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Compound of Interest

Compound Name: 4-
[(Cyclopropylamino)sulfonyl]benzoic acid

Cat. No.: B181784

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Abstract

This document provides a comprehensive, field-proven guide to the synthesis of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, a key intermediate in pharmaceutical research. The protocol is built upon established principles of sulfonamide chemistry, drawing parallels from the synthesis of related compounds like Probenecid. We detail a robust, two-step synthetic pathway, beginning with the chlorosulfonation of benzoic acid to yield the critical intermediate, 4-(chlorosulfonyl)benzoic acid, followed by its amidation with cyclopropylamine. This guide emphasizes the causality behind experimental choices, provides a self-validating protocol with integrated safety and characterization checkpoints, and is grounded in authoritative chemical literature.

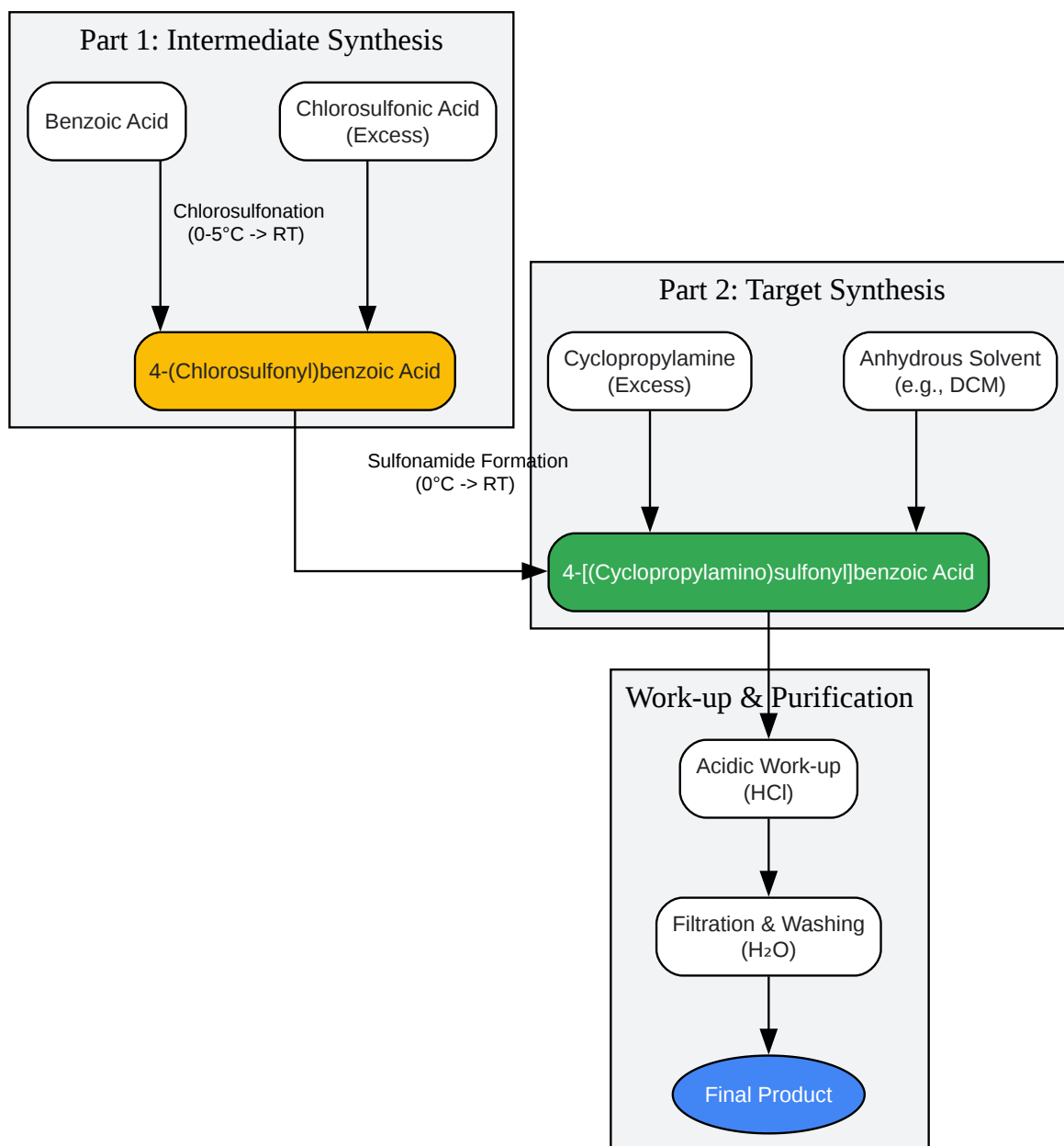
Introduction and Scientific Background

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a cyclopropyl-substituted sulfonamide. This scaffold is of significant interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The carboxylic acid group provides a handle for further derivatization or for modulating the pharmacokinetic properties of a lead compound, such as solubility.^{[1][2]}

The synthesis strategy presented herein is a logical extension of classical sulfonamide synthesis. The core transformation is the nucleophilic substitution of the chlorine atom on a sulfonyl chloride by an amine. The most direct and reliable precursor for this transformation is 4-(chlorosulfonyl)benzoic acid, a versatile reagent in its own right.^[3] This document outlines its preparation and subsequent reaction with cyclopropylamine to yield the target compound with high purity.

Reaction Pathway Overview

The overall synthetic workflow is depicted below. It involves two primary stages: the formation of the key sulfonyl chloride intermediate and the subsequent sulfonamide bond formation.



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Caption: Overall workflow for the synthesis of the target compound.

Safety & Handling

Critical Safety Notice: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Chlorosulfonic Acid (HSO_3Cl): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme caution under anhydrous conditions. Use a syringe or cannula for transfers.
- 4-(Chlorosulfonyl)benzoic Acid: A corrosive solid and a lachrymator. It is highly sensitive to moisture and will hydrolyze to 4-sulfobenzoic acid.^[4] Handle in a dry environment (e.g., glove box or under an inert atmosphere).
- Cyclopropylamine: A flammable, volatile, and corrosive liquid. It is harmful if inhaled or absorbed through the skin.
- Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Experimental Protocols

This section is divided into the synthesis of the intermediate and the final target compound.

Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)

This protocol is adapted from established methods for the chlorosulfonation of aromatic compounds.^[4]

Rationale: Benzoic acid is treated with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the solvent and the electrophilic sulfonating agent. The reaction is kept at a low temperature initially to control the highly exothermic reaction and to minimize the formation of side products, such as diaryl sulfones.^[4]

Materials & Equipment:

- Benzoic acid

- Chlorosulfonic acid
- Crushed ice and deionized water
- Three-necked round-bottom flask (250 mL)
- Mechanical stirrer
- Dropping funnel
- Gas outlet connected to a scrubber (containing NaOH solution)
- Ice-water bath

Procedure:

- **Reaction Setup:** Assemble a dry 250 mL three-necked flask equipped with a mechanical stirrer and a gas outlet connected to a scrubber. In the fume hood, carefully charge the flask with chlorosulfonic acid (4.0 molar equivalents).
- **Cooling:** Cool the flask in an ice-water bath to 0-5 °C.
- **Substrate Addition:** Slowly add benzoic acid (1.0 molar equivalent) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Reaction completion can be monitored by taking a small, carefully quenched aliquot for TLC or ^1H NMR analysis.
- **Quenching:** In a separate large beaker (1 L), prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
- **Isolation:** A white precipitate of 4-(chlorosulfonyl)benzoic acid will form. Continue stirring the slurry in the ice bath for 15-30 minutes to ensure complete precipitation.

- Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Do not allow the product to sit in the acidic filtrate for an extended period to prevent hydrolysis.^[4]
- Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
- Drying: Dry the product under high vacuum. The resulting white solid should be used immediately in the next step due to its moisture sensitivity.

Part 2: Synthesis of 4- [(Cyclopropylamino)sulfonyl]benzoic Acid (Target Compound)

Rationale: This step involves the nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A slight excess of cyclopropylamine is used to act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous dichloromethane (DCM) is used as the solvent due to its inert nature and ability to dissolve the starting materials.

Reagents & Molar Ratio Summary

Reagent	Molar Mass (g/mol)	Molar Eq.	Amount (mmol)	Mass/Volume
4-(Chlorosulfonyl)benzoic acid	220.63[3]	1.0	10	2.21 g
Cyclopropylamine	57.09	2.2	22	1.26 g (1.57 mL)
Dichloromethane (DCM), Anhydrous	-	-	-	50 mL
Hydrochloric Acid (1 M aq.)	-	-	-	As needed for pH ~2
Deionized Water	-	-	-	For washing

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq, 10 mmol, 2.21 g) in 50 mL of anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Amine Addition:** In a separate vial, dissolve cyclopropylamine (2.2 eq, 22 mmol, 1.26 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15 minutes. A white precipitate (cyclopropylamine hydrochloride) will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid).
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess cyclopropylamine and its salt.
- Wash with deionized water (1 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification & Isolation:
 - The crude product will be an off-white solid.
 - Triturate the solid with diethyl ether or a hexanes/ethyl acetate mixture to remove less polar impurities.
 - Collect the solid product by vacuum filtration.
 - If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
- Drying: Dry the final product, **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, in a vacuum oven at 50-60 °C overnight.

Characterization and Validation

To confirm the identity and purity of the synthesized **4-[(Cyclopropylamino)sulfonyl]benzoic acid** ($\text{C}_{10}\text{H}_{11}\text{NO}_4\text{S}$, MW: 241.26 g/mol [5]), the following analytical techniques are recommended:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ ~13.0-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
 - δ ~8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid.
 - δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
 - δ ~2.2-2.4 ppm (m, 1H): Cyclopropyl methine proton (-CH-).

- δ ~0.4-0.6 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂-).
- ¹³C NMR (DMSO-d₆, 100 MHz):
 - δ ~166-167 ppm: Carboxylic acid carbon.
 - δ ~142-144 ppm: Aromatic C-SO₂.
 - δ ~133-135 ppm: Aromatic C-COOH.
 - δ ~129-130 ppm: Aromatic CH ortho to COOH.
 - δ ~126-127 ppm: Aromatic CH ortho to SO₂.
 - δ ~29-31 ppm: Cyclopropyl CH.
 - δ ~5-7 ppm: Cyclopropyl CH₂.
- FT-IR (ATR):
 - ~3300 cm⁻¹: N-H stretch.
 - ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
 - ~1680-1700 cm⁻¹: C=O stretch of the carboxylic acid.
 - ~1330-1350 cm⁻¹ & ~1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide.
- High-Resolution Mass Spectrometry (HRMS-ESI):
 - Calculated for C₁₀H₁₀NO₄S⁻ [M-H]⁻: 240.0336. Found: 240.03xx.[6]

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